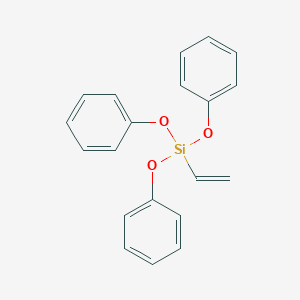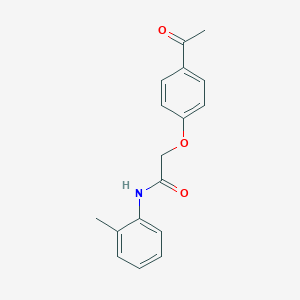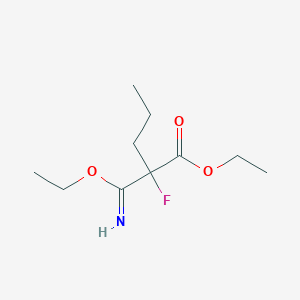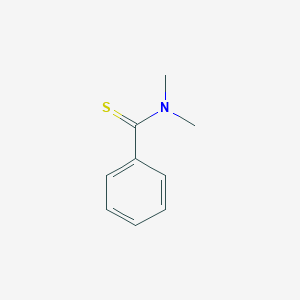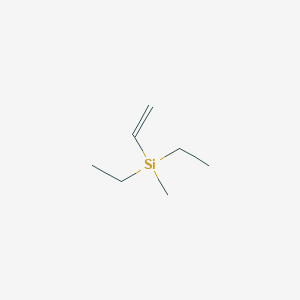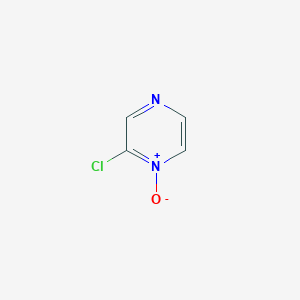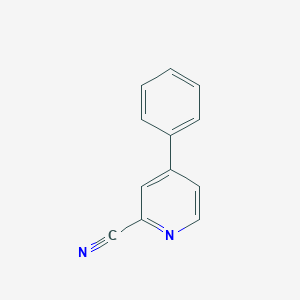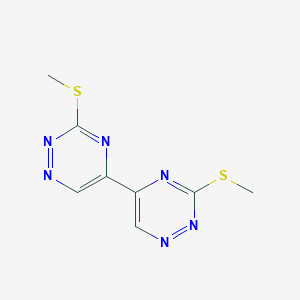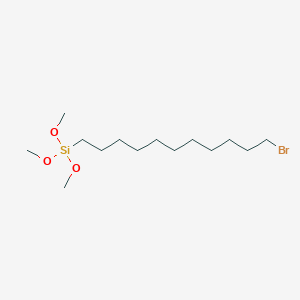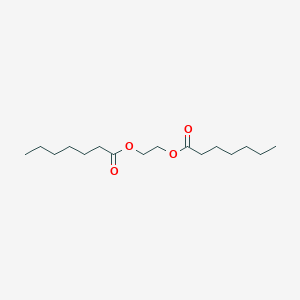
2-Heptanoyloxyethyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptanoyloxyethyl heptanoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research as it has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 2-Heptanoyloxyethyl heptanoate involves its hydrolysis by enzymes such as lipases and esterases. The resulting products are heptanoic acid and 2-heptanone, which can be detected using various analytical techniques.
Biochemische Und Physiologische Effekte
2-Heptanoyloxyethyl heptanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Heptanoyloxyethyl heptanoate in lab experiments is its high purity and stability. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2-Heptanoyloxyethyl heptanoate in scientific research. One potential application is in the development of new anti-inflammatory drugs. It could also be used as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to explore its potential use in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, 2-Heptanoyloxyethyl heptanoate is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 2-Heptanoyloxyethyl heptanoate involves the reaction of heptanoic acid with 2-heptanone in the presence of a catalyst. The resulting product is then esterified with ethanol in the presence of a strong acid catalyst. The final product is a clear, colorless liquid with a fruity odor.
Wissenschaftliche Forschungsanwendungen
2-Heptanoyloxyethyl heptanoate has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a substrate for lipase and esterase activity assays.
Eigenschaften
CAS-Nummer |
15805-86-4 |
|---|---|
Produktname |
2-Heptanoyloxyethyl heptanoate |
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
2-heptanoyloxyethyl heptanoate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-11-15(17)19-13-14-20-16(18)12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
HWNXBIIHWXJVHF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
Kanonische SMILES |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



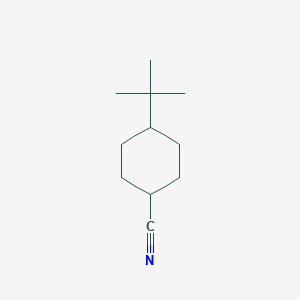
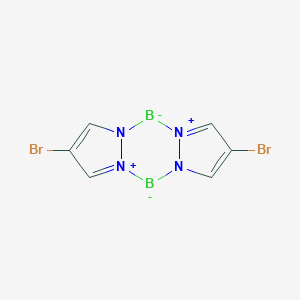
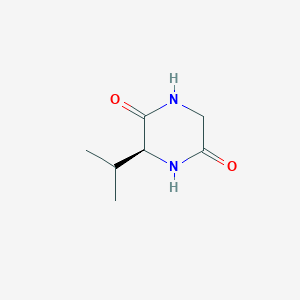
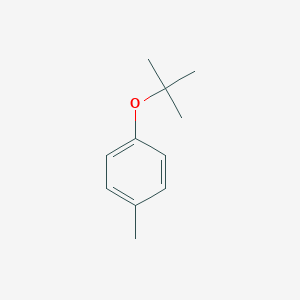
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
